BRD9 Bromodomain Binding Affinity vs. Close Chemical Analogs
2-Fluoro-5-(4H-1,2,4-triazol-4-yl)aniline was identified as a fragment hit ('hit compound 1') in an NMR-based screen against the BRD7/9 bromodomains [1]. The compound exhibits a pKd of 3.33 (Kd ≈ 0.47 mM) for the BRD9 bromodomain as determined by NMR chemical-shift perturbation [2]. This binding affinity represents a defined starting point for fragment elaboration, which is not documented for the non-fluorinated 2-methyl analog (CAS 954325-79-2) or the 2-ethyl analog (CAS 1082766-55-9) in the same target context.
| Evidence Dimension | Binding Affinity (pKd) to BRD9 Bromodomain |
|---|---|
| Target Compound Data | pKd = 3.33 (Kd ≈ 0.47 mM) |
| Comparator Or Baseline | 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 954325-79-2) and 2-Ethyl-5-(4H-1,2,4-triazol-4-yl)aniline (CAS 1082766-55-9) |
| Quantified Difference | No reported BRD9 binding data available for comparators; target compound provides a quantifiable hit for fragment-based drug discovery campaigns targeting this specific protein. |
| Conditions | NMR chemical-shift perturbation assay with recombinant BRD9 bromodomain (130-259 residues) |
Why This Matters
For research programs targeting the BRD9 bromodomain, this compound offers a structurally validated, albeit weak, affinity starting point, whereas close methyl or ethyl analogs lack documented evidence of engagement with this target, making the fluorinated derivative the preferred choice for hit-to-lead optimization.
- [1] Wang, N., et al. (2016). NMR Fragment Screening Hit Induces Plasticity of BRD7/9 Bromodomains. ChemBioChem, 17(15), 1456-1463. View Source
- [2] Institut Pasteur. (n.d.). IPPI-DB Compound 1786 Detail: 2-fluoro-5-(4H-1,2,4-triazol-4-yl)aniline. View Source
